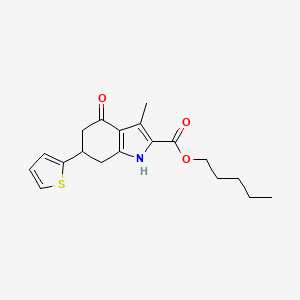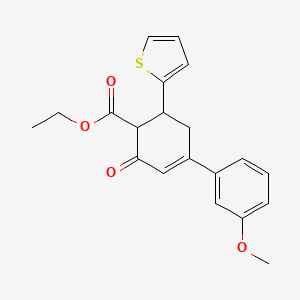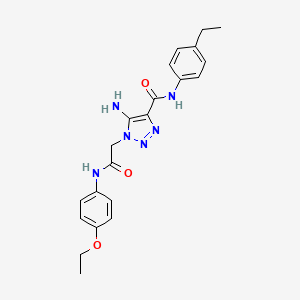
pentyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Pentyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound with a fused indole ring system.
- The compound contains a five-membered pyrrolidine ring and a thiophene moiety, making it a heterocyclic compound.
- Its chemical structure is as follows:
Structure:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of appropriate starting materials.
- Industrial production methods may involve multi-step processes, including protecting group manipulations, cyclization, and esterification.
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups:
Oxidation: Oxidative transformations of the carbonyl group or thiophene ring.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions at the ester or indole nitrogen.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Studying the reactivity of heterocyclic compounds and their derivatives.
Biology: Investigating potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Exploring its pharmacological properties (if any).
Industry: Developing new materials or catalysts based on its structure.
Mechanism of Action
- Without specific data, we can’t pinpoint the exact mechanism. it may interact with cellular targets, affecting biological processes.
- Potential targets could include enzymes, receptors, or DNA.
Comparison with Similar Compounds
- Unfortunately, I don’t have direct information on similar compounds. you can explore related indole derivatives or pyrrolidines for comparison .
Remember that this compound’s detailed research might require access to specialized databases or scientific literature
Properties
Molecular Formula |
C19H23NO3S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
pentyl 3-methyl-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C19H23NO3S/c1-3-4-5-8-23-19(22)18-12(2)17-14(20-18)10-13(11-15(17)21)16-7-6-9-24-16/h6-7,9,13,20H,3-5,8,10-11H2,1-2H3 |
InChI Key |
NRRSVDPTUBXUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11432356.png)
![3-{5-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-6-YL)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid](/img/structure/B11432357.png)
![3-(4-methoxyphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432365.png)

![(3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(phenyl)methanone](/img/structure/B11432370.png)
![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B11432371.png)
![3-amino-N-(3-chlorophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11432374.png)
![6-chloro-N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432388.png)
![5-[1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B11432393.png)
![1-(4-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11432410.png)

![(2E)-2-(2,4-dimethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11432426.png)
![2-(biphenyl-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B11432430.png)
![3-{(E)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate](/img/structure/B11432441.png)
